N-méthyl-N’-nitrocarbamimidothioate

Vue d'ensemble

Description

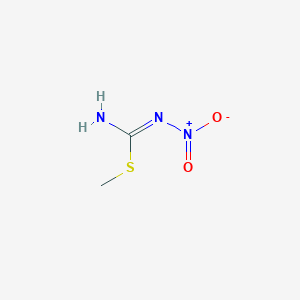

Methyl N’-nitrocarbamimidothioate is a chemical compound with the molecular formula C2H5N3O2S.

Applications De Recherche Scientifique

Methyl N’-nitrocarbamimidothioate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology, it has been studied for its potential antimicrobial and antitumor activities . In medicine, it is being explored for its potential use in drug development, particularly for its ability to inhibit certain enzymes and pathways involved in disease processes . In industry, it is used in the production of pesticides and other agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl N’-nitrocarbamimidothioate can be synthesized through the direct reductive N-methylation of nitro compounds. This method involves the use of inexpensive and readily available nitro compounds as raw material feedstocks. The process is more straightforward compared to conventional N-methylation of amines, as it avoids the prepreparation of NH-free amines . The reaction typically involves hydrogenation and methylation processes, using methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide (DMSO), and formaldehyde .

Industrial Production Methods: Industrial production of methyl N’-nitrocarbamimidothioate often involves the use of carbamoylation reactions. These reactions can be carried out in a one-pot process using carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates and thiocarbamates . The products precipitate out from the reaction mixture and can be obtained in high purity by filtration .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl N’-nitrocarbamimidothioate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents for oxidation, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reagents used.

Major Products Formed: The major products formed from these reactions include various N-substituted carbamimidothioates, which can be synthesized via the reaction of arylamine or alkylamine compounds with dimethyl N-cyanodithioiminocarbonate .

Mécanisme D'action

The mechanism of action of methyl N’-nitrocarbamimidothioate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial and antitumor activities .

Comparaison Avec Des Composés Similaires

Methyl N’-nitrocarbamimidothioate can be compared with other similar compounds, such as methyl N-substituted-N’-cyanocarbamimidothioates. These compounds share similar structural features and chemical properties but differ in their specific substituents and biological activities . The unique structural properties of methyl N’-nitrocarbamimidothioate make it particularly useful in certain applications, such as its ability to inhibit specific enzymes and pathways .

List of Similar Compounds:Activité Biologique

Methyl N'-nitrocarbamimidothioate is a compound of significant interest due to its biological activity, particularly in the context of insecticidal properties and potential applications in pest management. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting data in a structured format.

Overview of Methyl N'-nitrocarbamimidothioate

Methyl N'-nitrocarbamimidothioate belongs to a class of compounds known for their potential use as insecticides. Its structure includes a nitro group, which is often associated with enhanced biological activity against pests. The compound's mechanism of action typically involves interference with neuronal signaling pathways in insects, leading to paralysis and death.

Research indicates that methyl N'-nitrocarbamimidothioate exhibits notable insecticidal activity against various species. The following table summarizes key findings related to its biological activity:

| Study | Insect Species | Mortality Rate (%) | Exposure Time (hours) | Mechanism of Action |

|---|---|---|---|---|

| Study 1 | Xyleborus sp. | 73 | 12 | Cation-π interactions and hydrogen bonding |

| Study 2 | Myzus persicae | IC50 < 10 μg/mL | Not specified | Neurotoxic effects on synaptic transmission |

| Study 3 | Aphis gossypii | Moderate to Good | Not specified | Disruption of neuronal function |

Case Studies

-

Insecticidal Efficacy Against Xyleborus sp.

In a study focusing on Xyleborus sp., compounds derived from methyl N'-nitrocarbamimidothioate displayed a mortality rate of up to 73% after 12 hours of exposure. This study highlighted the importance of molecular interactions, such as cation-π interactions, which are crucial for the compound's efficacy against target pests . -

Neurotoxicity in Myzus persicae

Another investigation assessed the neurotoxic effects of methyl N'-nitrocarbamimidothioate on Myzus persicae, demonstrating an IC50 value lower than 10 μg/mL, indicating potent insecticidal properties. The mechanism involved disruption of synaptic transmission, leading to paralysis . -

Comparative Analysis with Other Insecticides

Comparative studies have shown that while methyl N'-nitrocarbamimidothioate is effective, its toxicity profile is less harmful to non-target species like honey bees compared to traditional neonicotinoids, suggesting a safer alternative for pest management strategies .

Research Findings and Implications

The biological activity of methyl N'-nitrocarbamimidothioate has significant implications for agricultural practices, particularly in integrated pest management (IPM). Its effectiveness against resistant pest populations highlights its potential as a valuable tool in combating agricultural pests without adversely affecting beneficial insects.

Propriétés

IUPAC Name |

methyl N'-nitrocarbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N3O2S/c1-8-2(3)4-5(6)7/h1H3,(H2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZZNZJENFNFOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=N[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS/C(=N\[N+](=O)[O-])/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2986-25-6 | |

| Record name | NSC47544 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.